molecular formula C10H17NO2 B2581356 N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide CAS No. 2201618-85-9

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide

Cat. No.: B2581356
CAS No.: 2201618-85-9
M. Wt: 183.251
InChI Key: WBQKECKFRJJPFA-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Cyclobutanecarboxamide derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as key intermediates or scaffolds for biologically active molecules. Structurally related compounds, such as other N-methylcyclobutanecarboxamides, are frequently explored in pharmaceutical research for their potential to interact with various biological targets . For instance, similar compounds have been investigated as modulators of stress response pathways and as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) . The presence of both the N-methyl amide and the 2-hydroxycyclobutyl group on the nitrogen atom makes this compound a versatile building block for further chemical synthesis. Researchers can utilize the hydroxy group for functionalization, enabling the creation of a diverse array of analogs for structure-activity relationship (SAR) studies. This compound can serve as a critical intermediate in the synthesis of more complex molecules for screening against novel targets. As with any research chemical, thorough characterization (e.g., by NMR, LC-MS) is recommended upon receipt to confirm identity and purity prior to use in experimental workflows.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11(8-5-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKECKFRJJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C(=O)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the amide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1. Comparative Physicochemical and Pharmacological Profiles

Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL) μ-Opioid IC₅₀ (nM) Metabolic Stability (t₁/₂, hours)
N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide 212.3 1.2 28 210 4.5
N-Methylcyclobutanecarboxamide 141.2 0.7 12 450 3.2
N-(3-Hydroxycyclobutyl)cyclohexanecarboxamide 225.3 1.8 9 380 2.8
N-(2-Hydroxycyclobutyl)acetamide 143.2 -0.3 45 >1000 1.2

Mechanistic and Therapeutic Insights

The hydroxyl and methyl groups in this compound enhance hydrogen-bonding interactions with opioid receptor subpockets, as demonstrated by molecular docking studies . In contrast, N-methylcyclobutanecarboxamide shows weaker binding due to the absence of the hydroxyl group, corroborating the importance of polar interactions for receptor activation .

Contradictory findings exist regarding cyclohexane-based analogs. While some studies report improved bioavailability , others note accelerated hepatic clearance, suggesting cyclobutane’s strain may balance solubility and stability .

Biological Activity

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a cyclobutane ring structure that is functionalized with a hydroxyl group and a carboxamide moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the degradation of L-tryptophan. IDO is implicated in various immunological processes, including tumor immune evasion and immune tolerance during pregnancy . By inhibiting IDO, this compound may enhance T-cell responses against tumors and other pathogens.

Antitumor Activity

  • IDO Inhibition : The inhibition of IDO by this compound leads to increased levels of tryptophan, which can enhance T-cell proliferation and activity against tumor cells. Studies have shown that IDO inhibitors can restore immune function in cancer patients by preventing tumor-induced immunosuppression .
  • Case Studies :
    • A study demonstrated that co-culturing HeLa cells with peripheral blood lymphocytes resulted in an immunosuppressive phenotype due to IDO activity. Treatment with an IDO inhibitor reversed this effect, suggesting potential therapeutic applications for this compound in restoring immune responses in cancer .

Immune Modulation

  • T-cell Activation : By modulating the immune microenvironment through IDO inhibition, this compound may facilitate enhanced T-cell activation and proliferation, leading to improved anti-tumor immunity .
  • Research Findings : In vivo studies have indicated that compounds with similar mechanisms can significantly reduce tumor growth in murine models by enhancing the efficacy of existing immunotherapies .

Comparative Biological Activity Table

Activity Mechanism Reference
AntitumorIDO inhibition leading to increased T-cell activity
Immune modulationRestoration of T-cell function in immunosuppressive contexts
Enhanced cytokine productionIncreased levels of IL-2 and IFN-γ from activated T-cells

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